(S)-Methyl 1-benzylindoline-2-carboxylate
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Overview
Description
(S)-Methyl 1-benzylindoline-2-carboxylate is a chiral compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the indoline ring and a methyl ester group at the 2-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-benzylindoline-2-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indoline core.
Benzylation: The indoline core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-benzylindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
(S)-Methyl 1-benzylindoline-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Methyl 1-benzylindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
(S)-Methyl 1-benzylindoline-2-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct biological activities and synthetic utility. Its benzyl and ester groups make it a versatile intermediate for further chemical modifications, setting it apart from other indoline derivatives .
Properties
CAS No. |
313235-19-7 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
methyl (2S)-1-benzyl-2,3-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C17H17NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3/t16-/m0/s1 |
InChI Key |
XWPSRCMHMYPPRE-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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